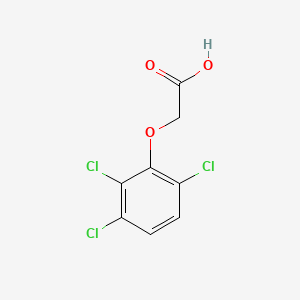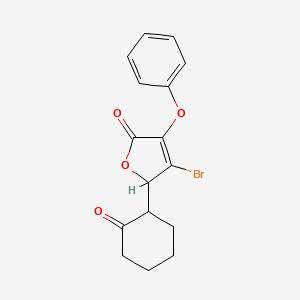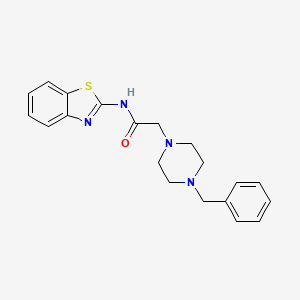
2,3,6-Trichlorophenoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trichlorophenoxyacetic acid is a synthetic organic compound that belongs to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxyacetic acid moiety. This compound is primarily known for its use as a herbicide and plant growth regulator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichlorophenoxyacetic acid typically involves the chlorination of phenoxyacetic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions on the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of chlorinated aromatic acids.
Biology: The compound is employed in plant physiology studies to understand the effects of chlorinated herbicides on plant growth and development.
Medicine: Research is conducted to explore its potential effects on human health and its role as an environmental contaminant.
Industry: It is used in the formulation of herbicides and plant growth regulators for agricultural applications.
Wirkmechanismus
The mechanism of action of 2,3,6-Trichlorophenoxyacetic acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features but different chlorine substitution pattern.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in the formulation of Agent Orange, it has a similar structure but different toxicological profile.
Uniqueness
2,3,6-Trichlorophenoxyacetic acid is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its selective action on certain plant species makes it a valuable tool in agricultural practices.
Eigenschaften
CAS-Nummer |
4007-00-5 |
|---|---|
Molekularformel |
C8H5Cl3O3 |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
2-(2,3,6-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(10)8(7(4)11)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
GQOHYQAHKDLXCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)OCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)


![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)


![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)


